molecular formula C17H23N3O3S B6958350 N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide

Cat. No.: B6958350
M. Wt: 349.4 g/mol
InChI Key: PKMAPPCZZBHKAT-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides This compound is characterized by the presence of a pyrazole ring, a propyl chain, and a sulfonylbenzamide moiety

Properties

IUPAC Name

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-12(2)24(22,23)16-9-5-4-8-15(16)17(21)18-10-6-7-14-11-19-20-13(14)3/h4-5,8-9,11-12H,6-7,10H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMAPPCZZBHKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CCCNC(=O)C2=CC=CC=C2S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:

    Synthesis of 5-methyl-1H-pyrazole: This can be achieved by the reaction of hydrazine hydrate with 2-methyl-3-oxobutanoic acid under acidic conditions.

    Formation of 3-(5-methyl-1H-pyrazol-4-yl)propylamine: The 5-methyl-1H-pyrazole is then reacted with 3-bromopropylamine in the presence of a base such as potassium carbonate to form the desired propylamine derivative.

    Synthesis of 2-propan-2-ylsulfonylbenzoyl chloride: This intermediate can be prepared by the reaction of 2-propan-2-ylsulfonylbenzoic acid with thionyl chloride.

    Final Coupling Reaction: The 3-(5-methyl-1H-pyrazol-4-yl)propylamine is then coupled with 2-propan-2-ylsulfonylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylbenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring or the propyl chain.

    Reduction: Reduced forms of the sulfonylbenzamide moiety.

    Substitution: Substituted derivatives at the sulfonylbenzamide moiety.

Scientific Research Applications

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide
  • N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-methylsulfonylbenzamide
  • N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-ethylsulfonylbenzamide

Uniqueness

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide is unique due to the presence of the 5-methyl-1H-pyrazole ring and the propyl chain, which confer specific chemical and biological properties

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